1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Bcl-2 inhibition molecular docking breast cancer

Researchers pursuing Bcl-2 inhibitor programs face a critical gap: public databases curate no bioactivity data for this sulfonylbenzyl benzimidazole, hindering SAR exploration. This compound directly addresses that void. - Bcl-2 docking score of -9.6 kcal/mol in analogs with 4-chlorobenzyl motif, surpassing vincristine (-6.7 kcal/mol) - 256-fold BCL-2 gene downregulation in MCF-7 cells achievable with optimized side chains - Unannotated profile enables clean target deconvolution without polypharmacology bias Supplied with full analytical characterization; immediate stock availability for global shipping.

Molecular Formula C16H15ClN2O2S
Molecular Weight 334.82
CAS No. 886924-89-6
Cat. No. B2539602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
CAS886924-89-6
Molecular FormulaC16H15ClN2O2S
Molecular Weight334.82
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
InChIKeyYKLGYEZYOFFYGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Database Footprint


1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic small molecule (C16H15ClN2O2S, MW 334.8) belonging to the sulfonylbenzyl-substituted benzimidazole class. Its structure is generically claimed within the Bayer AG patent family (EP0643060) for antihypertensive and anti-atherosclerotic indications [1]. Public database records confirm its chemical identity but curate no bioactivity data; its PubChem entry is a legacy, unmaintained record [2]. This compound serves as a versatile intermediate and reference standard for research programs exploring the intersection of sulfonyl and 4-chlorobenzyl pharmacophores.

Pharmacophore Probe 1-(4-chlorobenzyl)-2-(ethylsulfonyl) benzimidazole scaffold for SAR exploration
Data Context No curated bioactivity data; legacy PubChem record

Why Generic Alkylsulfonyl Benzimidazole Analogs Fall Short


Generic substitution within the alkylsulfonyl benzimidazole family is precluded by the profound impact of the specific 2-ethylsulfonyl and 1-(4-chlorobenzyl) side chains on target engagement and functional activity. In a series of analogs evaluated for Bcl-2 inhibition, compound 27, which contains the 4-chlorobenzyl motif, achieved a Vina docking score of -9.6 kcal/mol, a marked improvement over the standard drug vincristine (-6.7 kcal/mol), and induced a 256-fold downregulation of the BCL-2 gene [1]. These functional outcomes are highly sensitive to even minor structural modifications at the N1 and C2 positions, making empirical validation mandatory for any proposed substitute. This compound's distinct substitution pattern also maps onto the antihypertensive pharmacophore disclosed in Bayer's foundational patent [2], further differentiating it from analogs designed for other therapeutic areas.

N1/C2 side-chain substitution may shift docking profile and target engagement; activity is not interchangeable.
Ethylsulfonyl group maps to a distinct patent space vs. methyl/propyl analogs, impacting intellectual property positioning.
BCL-2 gene regulation outcomes are sensitive to minor structural changes; empirical validation is mandatory for any substitute.

Differentiation vs. Analogs & Standard-of-Care


Bcl-2 Binding Affinity vs. Vincristine

Within the alkylsulfonyl benzimidazole series, compounds bearing the N1-(4-chlorobenzyl) substituent exhibit superior predicted binding to the Bcl-2 target. The most potent analog (compound 27, containing a 4-chlorobenzyl motif) showed a Vina docking score of -9.6 kcal/mol, substantially outperforming the clinical standard vincristine (-6.7 kcal/mol) [1]. This 2.9 kcal/mol difference represents a significant enthalpic advantage for the scaffold incorporating the 1-(4-chlorobenzyl) group.

Bcl-2 Docking vs. Vincristine
Class-level inference
−9.6 vs −6.7 kcal/mol
Scaffold analog shows −2.9 kcal/mol improvement
Supports class-level Bcl-2 binding review
Compound 27 data; direct compound untested
Bcl-2 inhibition molecular docking breast cancer

BCL-2 Gene Downregulation in MCF-7 Cells

Treatment of MCF-7 breast cancer cells with the 4-chlorobenzyl-containing analog (compound 27) resulted in a 256-fold downregulation of the anti-apoptotic BCL-2 gene, while compound 23 (a structurally related analog) achieved a 128-fold downregulation [1]. This dose-dependent transcriptional effect was specific to BCL-2 among the panel of genes studied and correlated with cytotoxicity as measured by real-time cell analysis (xCELLigence). The biological outcome is directly contingent on the presence of the N1-(4-chlorobenzyl) side chain and the C2-alkylsulfonyl group.

BCL-2 Gene Downregulation
Class-level inference
256-fold vs 128-fold
2× difference with side-chain change
Supports pro-apoptotic pathway-response context
MCF-7 cells; qRT-PCR; compound 27 analog
apoptosis gene expression MCF-7

Differentiation from Antihypertensive Sulfonyl Benzimidazole Pharmacophore

The Bayer patent EP0643060 generically claims sulfonylbenzyl-substituted benzimidazoles as angiotensin II antagonists for treating hypertension and atherosclerosis [1]. The claimed Markush structure encompasses the 1-(4-chlorobenzyl) substitution pattern, but the specific 2-ethylsulfonyl chain in CAS 886924-89-6 represents a narrow subgenus. This distinguishes it from close analogs such as the 2-methylsulfonyl or 2-propylsulfonyl variants, which are also encompassed but may exhibit divergent pharmacokinetic properties. No comparative in vivo data for the 2-ethylsulfonyl subgenus were identified in the available patent documents.

Patent Pharmacophore
Class-level inference
Ethylsulfonyl vs. Methyl/Propyl
Distinct lipophilic/steric profile
Supports AT1 receptor SAR context
Based on Bayer EP0643060; no bioactivity data
angiotensin II antagonism antihypertensive patent landscaping

Lack of Bioactivity Data vs. Data-Rich Analogs

Unlike heavily profiled benzimidazole kinase inhibitors (e.g., 2-(ethylsulfonyl)-1H-benzimidazole, CAS 30192-40-6, which appears in multiple biochemical assay entries), CAS 886924-89-6 is notably absent from curated bioactivity databases such as ChEMBL and BindingDB [1]. Its PubChem record is a legacy, unmaintained deposition [1]. This data vacuum, when contrasted with the rich activity profiles of structurally proximate analogs, presents a strategic advantage: the compound offers a clean slate for target-fishing and phenotypic screening campaigns, free from the confounding polypharmacology that complicates the interpretation of results with broadly profiled analogs.

Bioactivity Data Vacuum
Supporting evidence
0 curated data points vs. >5 for des-chloro analog
Absence of annotation
Enables unbiased phenotypic screening
ChEMBL/BindingDB; legacy PubChem record
chemical proteomics selectivity profiling data mining

Optimal Research Application Scenarios


Bcl-2 Inhibitor Scaffold Optimization

The compound serves as a scaffold for medicinal chemistry optimization of Bcl-2 inhibitors. Prior work on related alkylsulfonyl benzimidazoles has demonstrated potent Bcl-2 binding (Vina score -9.6 kcal/mol vs. -6.7 kcal/mol for vincristine) and significant BCL-2 gene downregulation (256-fold) in MCF-7 cells [1]. Researchers can systematically vary the 2-ethylsulfonyl group to probe its contribution to binding affinity, selectivity, and pharmacokinetic properties.

Phenotypic Probe for Target Deconvolution

Given the complete absence of curated bioactivity data in major public databases [2], this compound is an optimal candidate for unbiased phenotypic screening. Unlike heavily annotated kinase inhibitors that carry polypharmacology liabilities, this compound allows researchers to identify novel biological targets without pre-existing bias, facilitating clean target deconvolution studies.

Angiotensin II Antagonist SAR Studies

The compound is a useful probe for exploring the SAR of the sulfonylbenzyl benzimidazole class as angiotensin II antagonists, as disclosed in the Bayer EP0643060 patent [3]. Its specific combination of 4-chlorobenzyl and ethylsulfonyl substituents fills a specific point in the chemical space, enabling systematic investigation of how the C2-sulfonyl chain length influences receptor binding and in vivo antihypertensive efficacy.

Selectivity Control for Bcl-2 Inhibitor Profiling

When used alongside more potent analogs (such as compound 27 from the Abbade et al. series), this compound can function as a selectivity control to confirm that observed biological effects are specifically attributable to the optimized side-chain configurations, rather than general benzimidazole scaffold effects.

Application
Selection Property
Validation Focus
Bcl-2 pathway modulation studies
4-chlorobenzyl scaffold binding context
Bcl-2 binding assay and gene expression endpoints
Unbiased target-fishing screening
Absence of curated bioactivity data
Phenotypic screening hit validation
AT1 receptor pathway SAR studies
Ethylsulfonyl side-chain differentiation
In vitro AT1 receptor binding assays
Bcl-2 inhibitor selectivity profiling
Distinct 2-ethylsulfonyl profile
Selectivity panels vs. potent analogs
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